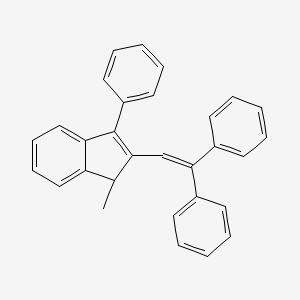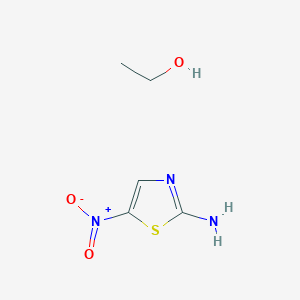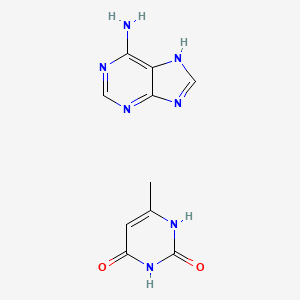![molecular formula C27H9N9O3 B12531510 4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile) CAS No. 863292-26-6](/img/structure/B12531510.png)
4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile) is a complex organic compound characterized by its triazine core and multiple benzene rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile) typically involves the reaction of 4-aminobenzonitrile with triazine derivatives. The process often requires the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid. The reaction is carried out under controlled temperatures and inert atmosphere to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions are carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine core, using reagents like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require catalysts and are conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds .
Scientific Research Applications
4,4’,4’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’,4’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile) involves its interaction with specific molecular targets and pathways. The triazine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline
- 4,4’,4’'-s-Triazine-2,4,6-triyl-tribenzoic acid
- 2,4,6-Trihydroxy-1,3,5-triazine
Uniqueness
4,4’,4’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile) stands out due to its unique combination of triazine and benzene rings, which confer high stability and reactivity. This makes it particularly useful in applications requiring robust and versatile compounds .
Properties
CAS No. |
863292-26-6 |
|---|---|
Molecular Formula |
C27H9N9O3 |
Molecular Weight |
507.4 g/mol |
IUPAC Name |
4-[[4,6-bis(3,4-dicyanophenoxy)-1,3,5-triazin-2-yl]oxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C27H9N9O3/c28-10-16-1-4-22(7-19(16)13-31)37-25-34-26(38-23-5-2-17(11-29)20(8-23)14-32)36-27(35-25)39-24-6-3-18(12-30)21(9-24)15-33/h1-9H |
InChI Key |
VMRDGFORRGJQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC(=NC(=N2)OC3=CC(=C(C=C3)C#N)C#N)OC4=CC(=C(C=C4)C#N)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone](/img/structure/B12531441.png)





![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)

![Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12531487.png)
![(1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12531496.png)
![2-{(E)-[(2-Methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12531505.png)

![Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate](/img/structure/B12531525.png)
